molecular formula C27H35N7O2 B14901453 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B14901453
M. Wt: 489.6 g/mol
InChI Key: GTKHLSJDAVWOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidin-7(8H)-one core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetyl group: Acetylation is usually performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the cyclopentyl and methyl groups: These groups are introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the piperazine derivative with the pyrido[2,3-d]pyrimidin-7(8H)-one core under suitable conditions.

Chemical Reactions Analysis

6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the propyl group.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Scientific Research Applications

6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules for drug discovery.

    Biology: This compound is studied for its potential to inhibit specific enzymes or proteins involved in cellular processes.

    Medicine: It has shown promise as a potential therapeutic agent in the treatment of cancer due to its ability to inhibit cyclin-dependent kinases (CDKs).

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar compounds to 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one include:

    Palbociclib: A well-known CDK4/6 inhibitor used in the treatment of breast cancer.

    Ribociclib: Another CDK4/6 inhibitor with similar applications in cancer therapy.

    Abemaciclib: A CDK4/6 inhibitor with a broader spectrum of activity against various cancer types.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other CDK inhibitors .

Properties

Molecular Formula

C27H35N7O2

Molecular Weight

489.6 g/mol

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-propylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C27H35N7O2/c1-4-11-32-12-14-33(15-13-32)21-9-10-23(28-16-21)30-27-29-17-22-18(2)24(19(3)35)26(36)34(25(22)31-27)20-7-5-6-8-20/h9-10,16-17,20H,4-8,11-15H2,1-3H3,(H,28,29,30,31)

InChI Key

GTKHLSJDAVWOJT-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.